N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11035613
InChI: InChI=1S/C15H13N5O2/c1-22-12-8-6-11(7-9-12)17-15(21)13-4-2-3-5-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11035613

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C15H13N5O2/c1-22-12-8-6-11(7-9-12)17-15(21)13-4-2-3-5-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Standard InChI Key XMAOYIMSUNNQCY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3

Introduction

Structural Characteristics and Molecular Properties

N-(4-Methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (C₁₅H₁₃N₅O₂) shares a benzamide backbone substituted with a methoxyphenyl group at the amide nitrogen and a tetrazole ring at the 2-position of the benzene ring. The molecular weight is calculated as 295.30 g/mol, consistent with analogs such as N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide . Key structural features include:

  • Tetrazole Moiety: The 1H-tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, contributes to electron-deficient characteristics and hydrogen-bonding capabilities. This moiety is known to enhance metabolic stability and receptor-binding affinity in medicinal compounds .

  • Methoxyphenyl Group: The para-methoxy substitution on the phenyl ring may influence solubility and steric interactions, potentially modulating pharmacokinetic properties.

Table 1: Comparative Structural Properties of Benzamide Derivatives

PropertyN-(4-Methoxyphenyl)-2-(1H-Tetrazol-1-yl)BenzamideN-(4-Methoxyphenyl)-4-(1H-Tetrazol-1-yl)Benzamide
Molecular FormulaC₁₅H₁₃N₅O₂C₁₅H₁₃N₅O₂
Molecular Weight (g/mol)295.30295.30
Tetrazole Position2-position4-position
SMILESCOC1=CC=C(C=C1)NC(=O)C2=C(N3C=NN=N3)C=CC=C2COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

The positional isomerism of the tetrazole group (2- vs. 4-) may significantly alter electronic distribution and intermolecular interactions. For instance, the 2-substituted derivative likely exhibits distinct dipole moments and hydrogen-bonding patterns compared to its 4-substituted counterpart .

Synthesis and Chemical Reactivity

While no direct synthesis reports exist for N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, analogous compounds suggest a multi-step route involving:

  • Benzoyl Chloride Formation: Conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using thionyl chloride (SOCl₂).

  • Amide Coupling: Reaction with 4-methoxyaniline in the presence of a base (e.g., triethylamine) to yield N-(4-methoxyphenyl)-2-nitrobenzamide.

  • Nitro Reduction: Catalytic hydrogenation or use of Fe/HCl to reduce the nitro group to an amine, producing N-(4-methoxyphenyl)-2-aminobenzamide.

  • Tetrazole Cyclization: Treatment with sodium azide (NaN₃) and a Lewis acid (e.g., Bi(NO₃)₃ ) under reflux to form the tetrazole ring via [2+3] cycloaddition.

This pathway mirrors methods used for 4-substituted analogs , though the ortho-substitution may necessitate modified reaction conditions (e.g., higher temperatures or prolonged reaction times) due to steric hindrance.

PropertyValue (Predicted)Method of Estimation
LogP (Lipophilicity)2.8SwissADME (Analog-Based)
Water Solubility0.12 mg/mLChemAxon
Bioavailability Score0.55Veber’s Rule

These predictions suggest moderate lipophilicity and oral bioavailability, aligning with trends observed in tetrazole derivatives .

Challenges and Future Research Directions

The absence of empirical data on N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide highlights critical gaps:

  • Synthetic Optimization: Developing regioselective methods to favor 2-substitution over 4-substitution during cyclization.

  • Biological Screening: Evaluating in vitro activity against disease-relevant targets (e.g., cancer cell lines, bacterial strains).

  • Crystallographic Studies: Resolving the crystal structure to clarify conformational preferences and intermolecular interactions.

Recent advances in bismuth-catalyzed tetrazole synthesis could be adapted to improve yields and purity for this isomer.

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